![molecular formula C14H19F3N2O B5627381 2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)

2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

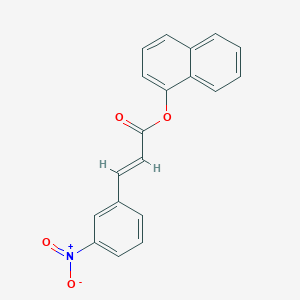

The compound is a derivative of benzyl piperazine, which is a class of organic compounds containing a benzyl group attached to a piperazine ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a trifluoromethyl group can be introduced to a benzyl bromide through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzyl group attached to a piperazine ring, with a trifluoromethyl group attached to the benzyl group . The exact structure would depend on the positions of these groups on the rings .Scientific Research Applications

Spectroelectrochemical Properties

This compound has been used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds . The electrochemical and spectroelectrochemical investigation of these phthalocyanines were studied using various electrochemical techniques . These studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .

Drug Development

The trifluoromethyl group, which is part of the compound, has been found in many FDA-approved drugs over the last 20 years . This group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Insecticide Development

The compound has been used in the development of the proinsecticide Indoxacarb, which acts as a voltage-gated sodium channel (vgSCh) modulator . This makes it effective in controlling insect populations .

Antidepressant Properties

In recent years, compounds similar to “2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol” have been used in organic synthesis due to their efficient biological activities, including antidepressant properties .

Antioxidant Properties

These compounds have also been found to exhibit antioxidant properties, making them useful in the development of treatments for conditions caused by oxidative stress .

Anticancer Properties

The compound has shown potential in the development of anticancer treatments . Further research is needed to fully understand its mechanisms of action and potential applications in this field .

Antimicrobial Properties

Compounds similar to “2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol” have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents .

Antiviral Properties

These compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering membrane properties, or modulating gene expression .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The trifluoromethyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its metabolic stability and lipophilicity .

Result of Action

Based on its structure, it may exert its effects by modulating the activity of its target proteins, thereby influencing cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group in the compound can enhance its stability and resistance to metabolic degradation .

properties

IUPAC Name |

2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O/c15-14(16,17)13-3-1-2-12(10-13)11-19-6-4-18(5-7-19)8-9-20/h1-3,10,20H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKUSABLFDJVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)

![2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5627315.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5627322.png)

![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)

![(5-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5627347.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5627359.png)

![N-ethyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5627371.png)

![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)

![3-{5-[2-(1H-imidazol-4-yl)-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5627385.png)

![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)